Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and a molecular weight of 245.70 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves several steps. One common method includes the reaction of 4-(aminomethyl)phenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can trigger various cellular pathways and processes, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-[4-(aminomethyl)phenoxy]propanoate: This compound is similar but lacks the hydrochloride salt form.
Propanoic acid, 2-[4-(aminomethyl)phenoxy]-, methyl ester: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific chemical properties and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
CAS No. |
1394042-53-5 |
---|---|
Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)phenoxy]propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3;1H |
InChI Key |
JYGFZGNVAJDFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.